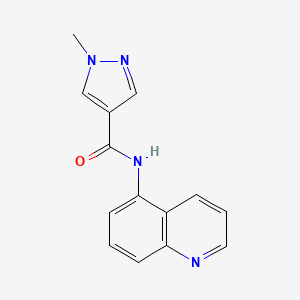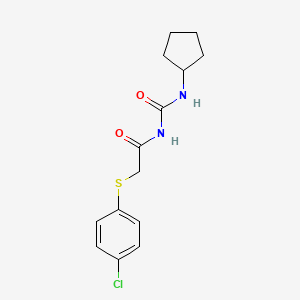
1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide, also known as PQCA, is a synthetic compound that has been widely studied in scientific research due to its potential therapeutic applications. PQCA belongs to the class of pyrazole carboxamides and has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
科学的研究の応用
1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide is in the treatment of cancer. 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. Moreover, 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide has also been found to enhance the sensitivity of cancer cells to chemotherapy drugs.
In addition to its anti-cancer properties, 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide has also been studied for its anti-inflammatory and anti-viral activities. 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB pathway. 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide also inhibits the replication of various viruses, including HIV-1, HCV, and influenza A virus, by targeting viral proteases and polymerases.
作用機序
The mechanism of action of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide involves the inhibition of various signaling pathways that are involved in cancer, inflammation, and viral replication. 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide inhibits the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis. 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines, leading to the suppression of inflammation. Moreover, 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide inhibits viral proteases and polymerases, leading to the inhibition of viral replication.
Biochemical and Physiological Effects:
1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide has various biochemical and physiological effects on cells and tissues. 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB pathway. Moreover, 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide inhibits the replication of various viruses, including HIV-1, HCV, and influenza A virus, by targeting viral proteases and polymerases.
実験室実験の利点と制限
One of the advantages of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide is its wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide has been found to be effective against various cancer cell lines and has the potential to enhance the sensitivity of cancer cells to chemotherapy drugs. Moreover, 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide has also been found to inhibit the replication of various viruses, making it a promising candidate for the development of anti-viral drugs.
However, there are also limitations to the use of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide in lab experiments. 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide has low solubility in water, which can limit its bioavailability and efficacy. Moreover, 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide has not been extensively studied in vivo, and its pharmacokinetics and toxicity profiles are not well understood.
将来の方向性
There are several future directions for the study of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide. One of the directions is to optimize the synthesis method of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide to improve its yield and purity. Another direction is to study the pharmacokinetics and toxicity profiles of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide in vivo to evaluate its potential as a therapeutic agent. Moreover, the development of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide derivatives with improved solubility and efficacy can also be explored. Finally, the combination of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide with other drugs or therapies can be studied to enhance its anti-cancer and anti-viral activities.
合成法
The synthesis of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide involves the condensation of 5-amino-2-methylquinoline with ethyl 2-cyanoacetate, followed by the reaction with hydrazine hydrate and subsequent cyclization to form 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide. The yield of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
特性
IUPAC Name |
1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-18-9-10(8-16-18)14(19)17-13-6-2-5-12-11(13)4-3-7-15-12/h2-9H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOVIYCZKANNDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 5-methylfuran-2-carboxylate](/img/structure/B7477061.png)
![N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzyl-5-bromothiophene-2-carboxamide](/img/structure/B7477071.png)
![[2-(2-Bromoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477079.png)
![[1-(3-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7477090.png)

![N-cyclopropyl-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7477100.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(benzhydrylamino)ethanone](/img/structure/B7477108.png)
![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B7477109.png)
![N-[5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-yl]-N',N'-di(propan-2-yl)ethane-1,2-diamine](/img/structure/B7477116.png)
![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(prop-2-enylcarbamoyl)acetamide](/img/structure/B7477123.png)
![1-(4-Methoxyphenyl)-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole](/img/structure/B7477135.png)
![2-[[4-(3-chloro-4-methoxyphenyl)-5-(5-chloro-2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-ethylacetamide](/img/structure/B7477136.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 5-nitrothiophene-2-carboxylate](/img/structure/B7477155.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)-1,3-benzothiazole](/img/structure/B7477160.png)